molecular formula C10H18 B14524167 Bicyclo[4.1.0]heptane, 1-(1-methylethyl)- CAS No. 62740-20-9

Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-

Cat. No.: B14524167
CAS No.: 62740-20-9
M. Wt: 138.25 g/mol
InChI Key: JSTCYQOLYRKPQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, can be synthesized using the Simmons-Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a temperature range of 0°C to room temperature and a reaction time of several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Simmons-Smith reaction remains a viable method for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane:

    Bicyclo[3.1.1]heptane:

Uniqueness

Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, is unique due to its specific ring fusion and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62740-20-9

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-propan-2-ylbicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-3-5-9(10)7-10/h8-9H,3-7H2,1-2H3

InChI Key

JSTCYQOLYRKPQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCCCC1C2

Origin of Product

United States

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